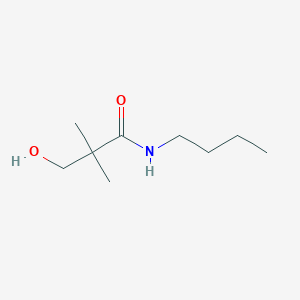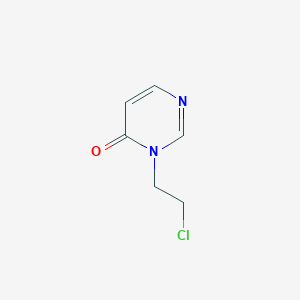![molecular formula C15H12FNO4 B8634460 3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid](/img/structure/B8634460.png)
3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid is an organic compound that features a benzyloxycarbonylamino group attached to a fluorinated benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a fluorine atom onto the benzoic acid ring. One common method involves the following steps:
Protection of the amino group: The amino group is protected using benzyl chloroformate in the presence of a base such as sodium carbonate.
Fluorination: The protected amino compound is then subjected to fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under strong oxidative conditions.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: The free amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the effects of fluorinated aromatic compounds on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under physiological conditions to release the active amine, which can then interact with biological targets. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxycarbonylamino)-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of fluorine.
3-(Benzyloxycarbonylamino)-4-bromobenzoic acid: Similar structure but with a bromine atom instead of fluorine.
3-(Benzyloxycarbonylamino)-4-iodobenzoic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-{[(benzyloxy)carbonyl]amino}-4-fluorobenzoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. This makes it a valuable compound in drug design and development.
Propiedades
Fórmula molecular |
C15H12FNO4 |
|---|---|
Peso molecular |
289.26 g/mol |
Nombre IUPAC |
4-fluoro-3-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C15H12FNO4/c16-12-7-6-11(14(18)19)8-13(12)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19) |
Clave InChI |
IQRRWWLKCMXPTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)C(=O)O)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B8634385.png)


![N-[N-(N-benzoylglycyl)-L-histidyl]-L-leucine](/img/structure/B8634434.png)








